molecular formula C21H31N3O5 B8705251 TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE CAS No. 1462951-13-8

TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE

Cat. No. B8705251
Key on ui cas rn: 1462951-13-8
M. Wt: 405.5 g/mol
InChI Key: CWTQWDKKXPDLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115140B2

Procedure details

0.33 ml of trifluoroacetic acid is added to a solution of 300 mg of 2-methylpropan-2-yl 7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate in 30 ml of dichloromethane. The mixture is stirred at ambient temperature for 15 hours and then 3 ml of trifluoroacetic acid are again added. After stirring for 15 hours, the reaction mixture is run into 50 ml of a saturated potassium carbonate solution. The aqueous phase is extracted three times with 50 ml of dichloromethane. The organic phases are combined, dried over anhydrous magnesium sulfate, filtered and then concentrated to dryness under reduced pressure, so as to give a yellow oil. The residue is purified by chromatography on silica gel, elution being carried out with dichloromethane/methanol (100/0 to 95/5), so as to obtain 221 mg of 7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane in the form of a yellow solid.
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[N+:8]([C:11]1[CH:16]=[CH:15][C:14]([N:17]2[CH2:32][CH2:31][C:19]3([N:23](C(OC(C)(C)C)=O)[CH2:22][CH2:21][CH2:20]3)[CH2:18]2)=[CH:13][C:12]=1[O:33][CH:34]([CH3:36])[CH3:35])([O-:10])=[O:9].C(=O)([O-])[O-].[K+].[K+]>ClCCl>[N+:8]([C:11]1[CH:16]=[CH:15][C:14]([N:17]2[CH2:32][CH2:31][C:19]3([NH:23][CH2:22][CH2:21][CH2:20]3)[CH2:18]2)=[CH:13][C:12]=1[O:33][CH:34]([CH3:36])[CH3:35])([O-:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.33 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
300 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)N1CC2(CCCN2C(=O)OC(C)(C)C)CC1)OC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted three times with 50 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
so as to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel, elution

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)N1CC2(CCCN2)CC1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 221 mg
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.